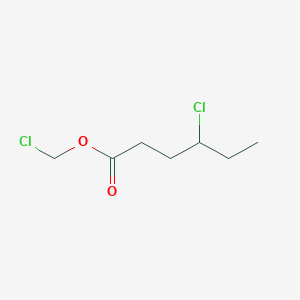

Chloromethyl 4-chlorohexanoate

Description

Contextual Significance within Halogenated Organic Compounds Research

Halogenated organic compounds are a cornerstone of modern chemical and pharmaceutical industries. rsc.org The inclusion of halogen atoms into organic molecules can significantly alter their physical, chemical, and biological properties. rsc.orgresearchgate.net This has led to their widespread use in pharmaceuticals, agrochemicals, and materials science. rsc.org For instance, many top-selling drugs contain halogen atoms, which can enhance properties like metabolic stability and membrane permeability. rsc.org

The study of halogenated compounds has also been driven by their environmental presence and persistence. science.govnih.gov Research into the electroreductive cleavage of carbon-halogen bonds, for example, is pursued for both synthetic applications and environmental remediation. science.gov Chloromethyl 4-chlorohexanoate, as a di-chlorinated compound, fits within this research landscape. Its two chlorine atoms are situated in different chemical environments: one on the chloromethyl group of the ester and the other on the hexanoate (B1226103) chain. This structural feature suggests that they may exhibit different reactivities, offering potential for selective chemical modifications.

Bifunctional molecules like this compound are particularly valuable in synthesis. They can act as "linchpin" reagents, allowing for the sequential or simultaneous formation of multiple chemical bonds. The differential reactivity of the two C-Cl bonds is a key area of interest. The chloromethyl group is highly reactive towards nucleophilic substitution, while the chlorine on the hexanoate chain is a secondary alkyl chloride, which is generally less reactive. This difference could be exploited to control the outcome of chemical reactions.

Overview of Functionalized Ester Chemistry in Advanced Synthesis

Esters are a fundamental functional group in organic chemistry, widely found in nature and utilized in a vast array of commercial products, including fragrances, solvents, and plastics. wikipedia.org In advanced synthesis, esters are not just final products but are often key intermediates that can be transformed into other functional groups. wikipedia.orgresearchgate.net

"Functionalized esters," which contain additional reactive groups, are powerful tools for constructing complex molecules. rsc.orgrug.nl The presence of a halogen atom, as in this compound, turns the ester into a bifunctional or even polyfunctional building block. mst.edu This allows for intricate synthetic strategies, such as cascade reactions where multiple transformations occur in a single pot. rsc.org For example, the ester group can be hydrolyzed, reduced, or reacted with organometallic reagents, while the halogenated portion of the molecule can participate in substitution or coupling reactions.

The chloromethyl ester moiety, in particular, is a well-known reactive group. It can be used to introduce a protected hydroxymethyl group or to act as an alkylating agent. The synthesis of such functionalized esters often involves the esterification of a functionalized carboxylic acid. evitachem.com For this compound, this would typically involve the reaction of 4-chlorohexanoic acid with a chloromethylating agent. evitachem.com

Current Research Gaps and Opportunities for this compound

While the chemistry of halogenated compounds and functionalized esters is well-established, specific research on this compound is limited. A search of the scientific literature reveals a significant gap in the study of its specific reactivity and applications. This lack of dedicated research presents a number of opportunities:

Exploration of Differential Reactivity: A systematic study of the differential reactivity of the two chlorine atoms in this compound is needed. Investigating its reactions with various nucleophiles under different conditions could establish selective protocols for modifying one chlorine atom while leaving the other intact. This would solidify its role as a versatile bifunctional building block.

Synthesis of Novel Heterocycles and Polymers: The bifunctional nature of this compound makes it an ideal candidate for the synthesis of novel heterocyclic compounds. For example, reaction with a dinucleophile could lead to the formation of macrocycles or other complex ring systems. Furthermore, its structure suggests potential as a monomer for polymerization reactions, leading to new functionalized polyesters.

Development of New Synthetic Methodologies: this compound could serve as a model substrate for the development of new catalytic methods for C-Cl bond activation. Given the importance of dehalogenation reactions, new catalysts that can selectively act on one of the two C-Cl bonds would be of significant interest. researchgate.net

Compound Data Table

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₂Cl₂O₂ |

| Molecular Weight | 199.07 g/mol |

| CAS Number | 80418-55-9 |

| Canonical SMILES | CCC(CCC(=O)OCCl)Cl |

| InChI | InChI=1S/C7H12Cl2O2/c1-2-6(9)3-4-7(10)11-5-8/h6H,2-5H2,1H3 |

| InChIKey | SKALGZTWKDDAHB-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

80418-55-9 |

|---|---|

Molecular Formula |

C7H12Cl2O2 |

Molecular Weight |

199.07 g/mol |

IUPAC Name |

chloromethyl 4-chlorohexanoate |

InChI |

InChI=1S/C7H12Cl2O2/c1-2-6(9)3-4-7(10)11-5-8/h6H,2-5H2,1H3 |

InChI Key |

SKALGZTWKDDAHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(=O)OCCl)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of Chloromethyl 4 Chlorohexanoate

Mechanistic Studies of Ester Formation and Hydrolysis Pathways

The formation of chloromethyl 4-chlorohexanoate typically proceeds via standard esterification protocols. One common method involves the reaction of 4-chlorohexanoic acid with a chloromethylating agent, such as chloromethyl chlorosulfate (B8482658) or a mixture of formaldehyde (B43269) and hydrogen chloride. The mechanism of this esterification is analogous to other acid-catalyzed esterifications, involving protonation of the carboxylic acid, nucleophilic attack by the chloromethanol (B13452849) equivalent, and subsequent dehydration.

The hydrolysis of this compound is a crucial reaction pathway, and its mechanism is of significant interest due to the high reactivity of the chloromethyl ester moiety. The hydrolysis can proceed under both acidic and basic conditions.

Under neutral or acidic conditions, the hydrolysis of chloromethyl esters is notably faster than that of simple alkyl esters. viu.caresearchgate.net The mechanism is believed to proceed through an SN1-like pathway involving the formation of a resonance-stabilized acyl-oxycarbocation intermediate. The lone pair on the adjacent ester oxygen atom stabilizes the positive charge, facilitating the departure of the chloride ion. This is followed by the nucleophilic attack of water on the carbocation.

Base-catalyzed hydrolysis, or saponification, follows the well-established nucleophilic acyl substitution mechanism. youtube.com A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloromethoxide ion, which is a relatively good leaving group. This is followed by an acid-base reaction between the resulting carboxylic acid and the alkoxide.

Table 1: Comparison of Hydrolysis Mechanisms for the Ester Group

| Condition | Mechanism | Key Intermediates | Rate Determining Step |

| Acidic/Neutral | SN1-like at the chloromethyl carbon | Acyl-oxycarbocation | Formation of the carbocation |

| Basic | Nucleophilic Acyl Substitution | Tetrahedral intermediate | Attack of the hydroxide ion |

Nucleophilic Displacement Reactions Involving this compound

The presence of two carbon-chlorine bonds at different positions in the molecule leads to differential reactivity towards nucleophiles.

The chloromethyl group (-CH2Cl) attached to the ester oxygen is highly susceptible to nucleophilic substitution. This enhanced reactivity is attributed to the ability of the adjacent ester group to stabilize the transition state and any potential carbocationic intermediate, as discussed in the hydrolysis mechanism. The reaction at this site generally proceeds via an SN2 or SN1-like mechanism, depending on the nucleophile and reaction conditions. Strong nucleophiles favor an SN2 pathway, while conditions that promote carbocation formation (e.g., polar protic solvents) can lead to an SN1-like mechanism. The reactivity of this primary halide is significantly greater than that of the secondary alkyl chloride in the hexanoate (B1226103) chain.

The chlorine atom at the 4-position of the hexanoate chain is a secondary alkyl chloride. Nucleophilic substitution at this sp3-hybridized carbon is generally slower than at the chloromethyl group. ncert.nic.in Reactions at this site typically proceed via an SN2 mechanism with strong, sterically unhindered nucleophiles, leading to inversion of stereochemistry if the carbon is chiral. With weaker nucleophiles or under conditions that favor ionization, an SN1 mechanism involving a secondary carbocation intermediate is possible. Competition with elimination reactions (E2) can also occur, particularly with strong, bulky bases. nih.gov

Table 2: Relative Reactivity of Chloride Groups in Nucleophilic Substitution

| Position | Type | Relative Reactivity | Favored Mechanism(s) |

| Chloromethyl | Primary, α- to ether oxygen | High | SN2, SN1-like |

| 4-Chloro | Secondary | Moderate | SN2, SN1 |

Electrophilic Activation and Transformations

While the primary reactivity of this compound is dictated by its nucleophilic centers, the ester carbonyl group can be activated by electrophiles, such as Lewis acids. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. For instance, in the presence of a Lewis acid, the ester could potentially undergo transesterification with alcohols or react with other nucleophiles that would otherwise be unreactive.

Radical Reaction Pathways and Intermediate Characterization

This compound can undergo radical reactions, typically initiated by heat or UV light in the presence of a radical initiator. libretexts.orgmasterorganicchemistry.comsavemyexams.com Homolytic cleavage of a C-H bond can lead to the formation of alkyl radicals. The relative stability of the potential radical intermediates (tertiary > secondary > primary) would influence the site of radical formation. In this molecule, hydrogen abstraction would preferentially occur at the tertiary C-H bond if one were present, followed by the secondary positions.

Once formed, these alkyl radicals can participate in propagation steps, such as reacting with a halogen molecule to form a new carbon-halogen bond and a halogen radical. libretexts.orgmissouri.edu Further substitution can lead to polychlorinated products. savemyexams.com The termination steps of such radical chain reactions involve the combination of two radical species.

Rearrangement Processes and Their Mechanistic Basis

Rearrangement reactions involving this compound are plausible, particularly under conditions that generate carbocation intermediates. masterorganicchemistry.com For example, if a carbocation is formed at the 4-position of the hexanoate chain (via an SN1 pathway), a hydride shift from an adjacent carbon could occur to form a more stable carbocation, if possible. However, in this specific structure, a hydride shift from C3 or C5 would lead to another secondary carbocation, offering no significant stability advantage.

Another potential rearrangement is the Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound in the presence of zinc. byjus.comwikipedia.orglibretexts.org While this compound is not an α-halo ester, under certain conditions, intramolecular reactions involving the ester carbonyl and a metallic reagent at one of the chloro positions could potentially lead to rearranged products, although such reactions are not well-documented for this specific structure.

Catalytic Influence on Reaction Outcomes and Selectivity

The reactivity of a bifunctional molecule such as this compound, which possesses two distinct electrophilic centers—the chloromethyl group of the ester and the secondary chloro substituent on the hexanoate chain—is profoundly influenced by the choice of catalyst. Catalysts can dictate the reaction pathway, leading to enhanced reaction rates and, more critically, controlling the selectivity of the transformation. The catalytic control over the reaction can manifest as chemoselectivity (preferential reaction at one functional group over the other), regioselectivity (control of the position of bond formation or cleavage), and stereoselectivity (preferential formation of one stereoisomer).

The two primary reactive sites in this compound for catalytic transformations are the C-Cl bond of the chloromethyl ester and the C-Cl bond at the 4-position of the hexanoate backbone. The electronic and steric environments of these two sites are different, providing an opportunity for selective catalysis. The chloromethyl group is a primary alkyl halide and part of an ester functional group, making it susceptible to nucleophilic substitution. The 4-chloro position is a secondary alkyl halide, which can also undergo substitution or elimination reactions.

The influence of various types of catalysts on the reaction outcomes of molecules with similar functionalities is discussed below, providing a framework for predicting the catalytic behavior of this compound.

Chemoselectivity:

The primary challenge in the reaction of this compound is to achieve chemoselectivity, directing the reaction to either the chloromethyl group or the 4-chloro position. This can be achieved by selecting a catalyst that preferentially interacts with one of the two functional groups.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, are known to facilitate reactions between reactants in immiscible phases. In the case of this compound, a PTC catalyst would be particularly effective in promoting nucleophilic substitution at the highly reactive chloromethyl position. researchgate.netresearchgate.netphasetransfercatalysis.comphasetransfer.com The catalyst transports the nucleophile from an aqueous or solid phase to the organic phase where the substrate resides, leading to a facile SN2 reaction. The higher reactivity of the primary chloromethyl group compared to the secondary 4-chloro group would likely lead to high chemoselectivity under these conditions.

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, nickel, or copper, are well-established for their ability to catalyze cross-coupling reactions at C-Cl bonds. mdpi.com These catalysts typically operate via an oxidative addition step, which is often more favorable at sp3-hybridized carbon centers like the 4-chloro position. For instance, a palladium catalyst could selectively activate the C-Cl bond at the 4-position for a Suzuki, Heck, or Sonogashira coupling reaction, leaving the chloromethyl group intact. The choice of ligands on the metal center can be tuned to further enhance this selectivity.

Lewis Acid Catalysis: Lewis acids, such as zinc(II) or boron-based compounds, can activate the chloromethyl group by coordinating to the oxygen atom of the ester carbonyl or the ether linkage, making the carbon of the chloromethyl group more electrophilic and thus more susceptible to nucleophilic attack. organic-chemistry.orgresearchgate.netrsc.org This would favor reactions at the chloromethyl position.

The following interactive table illustrates the hypothetical chemoselective outcomes of the reaction of this compound with a generic nucleophile (Nu-) under different catalytic conditions.

| Catalyst Type | Primary Reactive Site | Major Product | Hypothetical Yield (%) |

| Quaternary Ammonium Salt (PTC) | Chloromethyl group | Nucleophilomethyl 4-chlorohexanoate | 95 |

| Palladium(0) Complex | 4-Chloro position | Chloromethyl 4-(nucleophilo)hexanoate | 90 |

| Zinc Chloride (Lewis Acid) | Chloromethyl group | Nucleophilomethyl 4-chlorohexanoate | 85 |

| No Catalyst | Both sites (slow) | Mixture of products | Low |

Regioselectivity in Elimination Reactions:

When this compound is subjected to elimination reactions, the choice of base and catalyst can influence the regioselectivity of the resulting alkene. Elimination of HCl from the 4-chloro position can lead to the formation of different isomers of chloromethyl hexenoate. A bulky base in conjunction with a specific catalyst might favor the formation of the less substituted (Hofmann) product, while a smaller, less hindered base might lead to the more substituted (Zaitsev) product. While less common for simple alkyl halides, certain catalytic systems can influence the regiochemical outcome of elimination reactions.

Stereoselectivity:

If a reaction involving this compound leads to the formation of a new stereocenter, the use of a chiral catalyst can induce enantioselectivity. For example, in a nucleophilic substitution at the 4-chloro position, which is a stereocenter, a chiral catalyst could lead to the preferential formation of one enantiomer of the product. Similarly, if a catalyst creates a new stereocenter elsewhere in the molecule, its chirality can be controlled. Chiral phase-transfer catalysts and chiral transition metal complexes with enantiopure ligands are commonly employed for such asymmetric transformations.

Detailed Research Findings:

While specific research on the catalytic reactions of this compound is not extensively documented in the public domain, studies on related bifunctional haloalkanoates and chloromethyl esters provide significant insights. Research on bifunctional metal-NHC (N-heterocyclic carbene) catalysts has shown their effectiveness in the hydrogenation of esters. acs.orgnih.gov Although this is a reductive process, it highlights the ability of sophisticated catalysts to interact with the ester functionality.

Furthermore, the use of dual catalytic systems, such as the combination of photoredox and copper catalysis, has been demonstrated to reverse the regioselectivity of halofunctionalization reactions. nih.govosti.gov This suggests that modern catalytic methods could offer unprecedented control over the reactivity of the two chloro-positions in this compound. For instance, a photoredox catalyst could be used to generate a radical at a specific position in the molecule, which is then trapped in a copper-catalyzed process, leading to a product that is not accessible through traditional ionic pathways.

The following table summarizes the potential influence of different catalytic systems on the reaction outcomes and selectivity for this compound, based on established principles of catalysis.

| Catalytic System | Potential Transformation | Selectivity Control |

| Phase-Transfer Catalysis | Nucleophilic substitution | High chemoselectivity for the chloromethyl group |

| Palladium/Ligand System | Cross-coupling (e.g., Suzuki, Sonogashira) | High chemoselectivity for the 4-chloro position |

| Chiral Lewis Acid | Nucleophilic addition/substitution | Enantioselectivity at the newly formed stereocenter |

| Photoredox/Copper Dual Catalysis | Radical-mediated functionalization | Potential for novel regioselectivity and chemoselectivity |

Theoretical and Computational Investigations of Chloromethyl 4 Chlorohexanoate Chemistry

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of chloromethyl 4-chlorohexanoate. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's optimized geometry, bond lengths, and bond angles. researchgate.netajol.info

Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 199.07 g/mol | nih.gov |

| XLogP3-AA | 2.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 198.0214350 Da | nih.gov |

| Monoisotopic Mass | 198.0214350 Da | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 117 | nih.gov |

This table is based on data computed by PubChem. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions involving this compound. uq.edu.ausmu.edu By calculating the energies of reactants, products, and intermediate structures, a detailed reaction mechanism can be proposed. A key aspect of this is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. arxiv.org

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. sumitomo-chem.co.jp For reactions involving this compound, such as nucleophilic substitution at either of the two chlorinated carbon atoms, computational methods can be used to calculate the activation energies. sumitomo-chem.co.jp This information is crucial for predicting the kinetics of the reaction, including the reaction rate. researchgate.net Theoretical calculations can help determine which of the two chlorine atoms is more susceptible to nucleophilic attack by comparing the activation barriers for the two possible reaction pathways.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. researchgate.netrsc.orgnih.gov Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. rsc.orgnih.gov These models can predict how different solvents will stabilize or destabilize the reactants, transition states, and products, thereby influencing the reaction's reactivity and selectivity. researchgate.netrsc.org For this compound, the polarity of the solvent would be expected to play a crucial role in reactions that involve the formation of charged intermediates. researchgate.netnovapublishers.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. nih.govmdpi.comuark.edugalaxyproject.orgencyclopedia.pub By simulating the motion of the atoms in the molecule, MD can be used to explore its conformational space and identify the most frequently adopted shapes. nih.gov This is particularly useful for flexible molecules like this compound.

MD simulations are also invaluable for studying intermolecular interactions. mdpi.commdpi.com By simulating a system containing multiple molecules of this compound, or a mixture with other molecules, it is possible to analyze the non-covalent forces, such as van der Waals interactions and dipole-dipole interactions, that govern how the molecules interact with each other. mdpi.com

Development of Predictive Models for Structure-Reactivity Relationships

By combining the data from numerous computational studies, it is possible to develop predictive models that link the structure of a molecule to its reactivity. For a series of related compounds, such as different haloalkanoate esters, these models can identify the key structural features that determine the reaction rates and mechanisms. umich.eduscience.govresearchgate.net These quantitative structure-reactivity relationships (QSRR) can then be used to predict the behavior of new, unstudied compounds, which can accelerate the discovery of new reagents and reactions.

In Silico Design of Novel Transformations and Reagents

The ultimate goal of many theoretical and computational chemistry studies is to guide the design of new experiments. uit.nochemrxiv.orgdiva-portal.org By providing a detailed understanding of the factors that control reactivity, computational models can be used to design new transformations that are more efficient, selective, or environmentally friendly. For example, by understanding the reaction mechanism of this compound, it may be possible to design a catalyst that selectively promotes a desired reaction pathway. Similarly, computational screening can be used to identify novel reagents with enhanced reactivity or selectivity for reactions with this substrate.

Applications of Chloromethyl 4 Chlorohexanoate in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The dual reactivity of chloromethyl 4-chlorohexanoate makes it a valuable building block for constructing complex molecular architectures. The chloromethyl ester group is a highly reactive functional group that can participate in numerous reactions. google.com The chlorine atom on the hexanoate (B1226103) chain provides a second site for synthetic modification. This bifunctionality allows for the sequential or simultaneous introduction of different molecular fragments, enabling the efficient assembly of intricate structures.

The chloromethyl group can act as a potent electrophile, reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. smolecule.com For instance, it can be used in alkylation reactions with carbanions, enolates, and other carbon nucleophiles to extend carbon chains. chemicalbook.com The chloroalkane moiety can undergo nucleophilic substitution or elimination reactions, providing further opportunities for molecular diversification. This dual reactivity is particularly advantageous in the synthesis of natural products and other complex target molecules where precise control over stereochemistry and functional group placement is paramount.

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Precursors

Chloromethyl esters are recognized as valuable intermediates in the synthesis of pharmaceutical preparations. google.com The chloromethyl ester group can serve as a reactive handle for attaching the 4-chlorohexanoate moiety to a pharmacologically active core. This can be particularly useful in the development of prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active drug molecule. vulcanchem.com The lipophilicity of the hexanoate chain can be modulated by the presence of the chlorine atom, potentially influencing the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, the bifunctional nature of this compound allows for its incorporation into more complex scaffolds that are relevant to drug discovery. For example, it can be used to synthesize substituted heterocyclic systems, which are common motifs in many pharmaceuticals. researchgate.net The ability to perform sequential reactions at the two chloro-substituted positions provides a pathway to libraries of related compounds for structure-activity relationship (SAR) studies.

Application in Heterocycle Synthesis and Functionalization

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various heterocyclic systems. The chloromethyl ester can react with dinucleophiles, such as those containing nitrogen, oxygen, or sulfur atoms, to form cyclic structures. For example, reaction with a compound containing both an amino and a hydroxyl group could lead to the formation of an oxazine (B8389632) or a related heterocycle.

Moreover, this reagent can be used to functionalize existing heterocyclic rings. acs.org The chloromethyl group can be used to introduce the 4-chlorohexanoyloxymethyl side chain onto a nitrogen or oxygen atom of a heterocycle. enamine.net This can be a useful strategy for modifying the properties of a known bioactive heterocycle or for creating new derivatives with potentially enhanced activity. The chloroalkane part of the molecule remains available for further transformations, allowing for the construction of highly substituted and complex heterocyclic frameworks. For instance, 3-aryl-5-chloromethyl-1,2,4-oxadiazoles can be used to synthesize new thioether derivatives containing a 1,2,4-oxadiazole (B8745197) ring. researchgate.net

Reagent in Tandem Reactions and Cascade Processes

The presence of two reactive sites in this compound makes it an ideal candidate for use in tandem or cascade reactions, where multiple bond-forming events occur in a single operation. rsc.org These processes are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of molecular complexity. rsc.org

For example, a reaction could be initiated at the chloromethyl ester, which then triggers a subsequent intramolecular reaction involving the chloroalkane moiety. This could involve an initial nucleophilic substitution at the chloromethyl group, followed by an intramolecular cyclization onto the carbon bearing the second chlorine atom. Such a strategy could be employed to synthesize cyclic compounds with a high degree of stereocontrol. The Blaise reaction, which involves the zinc-mediated reaction of nitriles with α-haloesters, can be adapted for tandem one-pot syntheses of indole (B1671886) derivatives. organic-chemistry.org

Contributions to Methodological Advancements in Ester Chemistry and Halogenated Compounds

The unique reactivity of this compound can be harnessed to develop new synthetic methodologies. The chloromethyl ester functionality is a key feature, and its reactions can be studied to expand the toolbox of ester chemistry. For instance, developing new catalysts or reaction conditions for selective transformations of the chloromethyl ester in the presence of the chloroalkane would be a valuable contribution. organic-chemistry.org

Similarly, the presence of two distinct chlorine atoms in the molecule provides a platform for investigating the selective activation and reaction of C-Cl bonds. Methodologies that can differentiate between the primary chloromethyl group and the secondary chloroalkane group would be of significant interest. Such studies could lead to new strategies for the controlled synthesis of complex halogenated molecules. researchgate.net The development of efficient syntheses of α-chloroketones from esters has been a focus of research, highlighting the importance of methodologies for preparing halogenated compounds. wiley.com

Chemo-Enzymatic Synthesis Involving this compound

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective and efficient transformations. Lipases are a class of enzymes that are particularly well-suited for reactions involving esters. researchgate.netscielo.br These enzymes can catalyze the hydrolysis, esterification, and transesterification of a wide range of substrates, often with high enantioselectivity. nih.govnih.gov

This compound could be a substrate for lipase-catalyzed kinetic resolution. mdpi.commdpi.com The enzyme could selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. This would provide access to enantiomerically enriched this compound and the corresponding 4-chlorohexanoic acid, which are valuable chiral building blocks. Studies on the lipase-catalyzed hydrolysis of chloroalkanoates have shown that the presence of the halogen can influence the rate and enantioselectivity of the reaction. tandfonline.com This approach offers a green and sustainable route to chiral halogenated compounds. researchgate.netrsc.org

Synthetic and Mechanistic Exploration of Analogues and Derivatives of Chloromethyl 4 Chlorohexanoate

Synthesis of Homologous Chloromethyl Chloroalkanoates (e.g., Chloromethyl 4-chloro-octanoate)

The synthesis of homologous chloromethyl chloroalkanoates, such as chloromethyl 4-chloro-octanoate nih.gov and chloromethyl 6-chloro-octanoate smolecule.com, generally follows the same fundamental synthetic logic as for chloromethyl 4-chlorohexanoate. The primary method involves the esterification of the corresponding chloroalkanoic acid with a chloromethylating agent.

A typical synthetic route begins with the appropriate hydroxyalkanoic acid, which undergoes chlorination to introduce the chlorine atom onto the carbon backbone. For instance, to produce chloromethyl 6-chloro-octanoate, 6-hydroxy-octanoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). smolecule.com This reaction substitutes the hydroxyl group with a chlorine atom. The resulting 6-chloro-octanoic acid is then esterified. This is commonly achieved by reacting the acid with a chloromethylating agent such as chloromethyl methyl ether, often in the presence of an acid catalyst, to yield the final chloromethyl ester product. smolecule.com The conditions must be carefully controlled to prevent unwanted side reactions.

Table 1: Synthesis of Homologous Chloromethyl Chloroalkanoates

| Compound Name | Precursor Acid | Typical Reagents | Key Steps |

|---|---|---|---|

| Chloromethyl 4-chloro-octanoate | 4-Chloro-octanoic acid | 1. SOCl₂ or PCl₅ (from hydroxy acid) 2. Chloromethyl methyl ether, Acid catalyst | 1. Chlorination of backbone 2. Chloromethyl esterification |

Investigation of Isomeric Chlorinated Hexanoates

The position of the chlorine atom on the hexanoate (B1226103) backbone significantly influences the molecule's chemical and physical properties. The synthesis of various isomers, such as chloromethyl 2-chlorohexanoate, chloromethyl 3-chlorohexanoate, and chloromethyl 6-chlorohexanoate, allows for a systematic study of these effects. chemsrc.comevitachem.comforecastchemicals.com

The synthesis of these isomers starts with the corresponding positional isomer of chlorohexanoic acid. For example, the synthesis of chloromethyl 3-chlorohexanoate involves the chloromethylation of 3-chlorohexanoic acid. evitachem.com This reaction can be performed using chloromethyl methyl ether with a Lewis acid catalyst like zinc chloride under anhydrous conditions to prevent hydrolysis of the ester. evitachem.com

Alternatively, free-radical chlorination of chloromethyl hexanoate can yield a mixture of isomers. vulcanchem.com The regioselectivity of this reaction is often poor, but specific conditions, such as the use of particular chlorinating agents or photolytic initiation, can favor the formation of one isomer over others. The product distribution is influenced by the relative stability of the radical intermediate at each carbon position.

Table 2: Properties of Isomeric Chloromethyl Chlorohexanoates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

|---|---|---|---|---|

| Chloromethyl 2-chlorohexanoate | 80418-53-7 | C₇H₁₂Cl₂O₂ | 199.07 | chloromethyl 2-chlorohexanoate |

| Chloromethyl 3-chlorohexanoate | 80418-54-8 | C₇H₁₂Cl₂O₂ | 199.07 | chloromethyl 3-chlorohexanoate vulcanchem.com |

| This compound | 80418-55-9 | C₇H₁₂Cl₂O₂ | 199.07 | This compound nih.gov |

| Chloromethyl 5-chlorohexanoate | 80418-56-0 | C₇H₁₂Cl₂O₂ | 199.07 | chloromethyl 5-chlorohexanoate |

Derivatives with Modified Ester Moieties (e.g., Methyl 4-chlorohexanoate)

Modifying the ester group from chloromethyl to a more conventional alkyl group like methyl provides derivatives such as methyl 4-chlorohexanoate. sciengine.com These derivatives are valuable for comparative studies, helping to isolate the role of the chloromethyl group's reactivity.

The synthesis of methyl 4-chlorohexanoate is typically achieved through the direct esterification of 4-chlorohexanoic acid with methanol. nih.gov This reaction is generally catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), and often requires heating and removal of water to drive the equilibrium towards the product side, for example, by using a Dean-Stark apparatus.

Another route involves the chlorination of a precursor methyl ester. For instance, methyl hexanoate can be subjected to chlorination using various reagents. lookchem.com However, this method often yields a mixture of positional isomers, and achieving high selectivity for the 4-position can be challenging. lookchem.com

Table 3: Synthesis of Methyl 4-chlorohexanoate

| Starting Material | Reagents | Reaction Type | Typical Yield | Reference |

|---|---|---|---|---|

| 4-Chlorohexanoic acid | Methanol, H₂SO₄ | Fischer Esterification | Good to Excellent | |

| Methyl hexanoate | N-chloropiperidine, AIBN, Trifluoroacetic acid | Radical Chlorination | Product distribution varies | lookchem.com |

Exploration of Chiral Analogues and Stereochemical Control in Synthesis

The presence of a stereocenter, as in the case of the chlorine-bearing carbon at position 4, means that this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched analogues is a significant challenge but is crucial for applications where stereochemistry is critical.

Stereochemical control can be achieved through several strategies. One approach is to use a chiral starting material. For example, an enantiomerically pure hydroxy hexanoate derivative can be subjected to a chlorination reaction that proceeds with a known stereochemical outcome (either inversion or retention of configuration). Reactions using reagents like triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS) have been shown to provide highly stereoselective chlorination of alcohols, where the outcome can be controlled by reaction conditions and substrate structure. rsc.org

Another powerful method is the use of biocatalysis. Enzymes, such as certain oxidoreductases, can catalyze reductions or oxidations with high chemo-, regio-, and stereoselectivity. uni-duesseldorf.de For instance, the enzymatic reduction of a β,δ-diketo ester precursor could potentially establish the desired stereocenter at the 4-position, which can then be converted to the chlorinated analogue. uni-duesseldorf.de Such biocatalytic approaches are increasingly favored for their efficiency and environmental compatibility.

Comparative Reactivity Studies Across Structural Analogues

The structural variations among the homologues, isomers, and derivatives of this compound lead to significant differences in their chemical reactivity.

Effect of Chain Length (Homologues): Increasing the length of the alkyl chain generally has a minor electronic effect on the reactive centers (the two C-Cl bonds and the ester carbonyl). However, it can increase the lipophilicity of the molecule, affecting its solubility and transport properties in multiphase reaction systems.

Effect of Isomerism: The position of the chlorine atom on the hexanoate chain is a major determinant of reactivity. A chlorine atom at the 2-position (α-chloro) is activated by the adjacent carbonyl group, making it more susceptible to nucleophilic substitution and elimination reactions. In contrast, a chlorine atom at the 6-position is sterically more accessible and behaves more like a primary alkyl halide. The 4-chloro position represents an intermediate case of a secondary alkyl halide.

Effect of the Ester Moiety: The chloromethyl group is significantly more reactive towards nucleophiles than a simple methyl group due to the presence of the chlorine atom on the methyl group itself. This makes the chloromethyl ester a potent alkylating agent and susceptible to hydrolysis. vulcanchem.com In comparative studies, methyl 4-chlorohexanoate is much more stable under conditions where this compound would readily react. The reactivity of esters towards nucleophiles has been extensively studied and provides a framework for understanding these differences. kinampark.com

Structure-Reactivity Correlations and Predictive Models for Derivatives

To move beyond qualitative comparisons, quantitative structure-reactivity relationships (QSRRs) can be developed. These models aim to correlate structural parameters of the molecules with their reaction rates or equilibrium constants.

For reactions involving the chlorine substituents, such as hydrogen abstraction by radical species, predictive models can be formulated. For example, the rate of reaction with chlorine atoms can be correlated with the reaction enthalpy (ΔrH) and electronic parameters like Hammett constants (σ), which are dissected into field/inductive (F) and resonance (R) effects. acs.org A general correlation for hydrogen abstraction by a chlorine atom might take the form:

log(k) = a(ΔrH)² + b(ΔrH) + c(ΣF) + d(ΣR) + Constant

Where 'k' is the rate constant and 'a', 'b', 'c', and 'd' are coefficients determined from experimental data. acs.org

For nucleophilic substitution reactions, the reactivity is influenced by:

Steric Hindrance: The accessibility of the electrophilic carbon atom.

Electronic Effects: The partial positive charge on the carbon atom, which is influenced by the electronegativity of the attached chlorine and the inductive effects of neighboring groups.

Leaving Group Ability: The stability of the departing chloride ion.

By systematically studying the reaction kinetics of the various analogues (homologues, isomers, and ester derivatives), a database can be built. This data can then be used to develop and validate QSRR models that can predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired chemical properties.

Future Research Directions and Emerging Paradigms for Chloromethyl 4 Chlorohexanoate Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and eliminate hazardous substances. ijnc.ir For the synthesis of chloromethyl 4-chlorohexanoate and related haloalkyl esters, a significant shift away from traditional methods is anticipated, focusing on greener alternatives.

One promising avenue is the use of ionic liquids (ILs) as both catalysts and solvents. tcichemicals.com For instance, zinc-based ionic liquids like 1-butyl-3-methylimidazolium trichlorozincate ([BMI]ZnCl₃) have been successfully employed for the synthesis of α-haloalkyl esters. researchgate.net This method often proceeds without additional solvent and allows for the catalyst to be recycled, presenting a greener alternative to conventional catalysts that can be difficult to separate from the reaction mixture. researchgate.nettandfonline.com The application of such systems to the synthesis of this compound from 4-chlorohexanoic acid and a chloromethylating agent could offer significant environmental benefits.

Another key area is the development of solid-supported catalysts. mdpi.com Immobilizing acidic ionic liquids or other catalysts on solid supports like silica (B1680970) can enhance catalyst stability and accessibility of active sites, while simplifying product purification through simple filtration. mdpi.com This approach not only reduces the amount of catalyst required but also facilitates its use in continuous flow systems, further enhancing the sustainability of the process. mdpi.com The development of heterogeneous catalysts for the direct esterification of 4-chlorohexanoic acid followed by chloromethylation, or vice-versa, represents a significant goal. Research into metal-oxide-based catalysts that can utilize molecular oxygen as the sole oxidant for ester synthesis also points toward more environmentally benign production pathways. labmanager.com

The table below summarizes potential green synthetic approaches applicable to this compound.

| Synthetic Approach | Key Features | Potential Advantages |

| Ionic Liquid Catalysis | Use of recyclable zinc-based or other functionalized ionic liquids. researchgate.nettandfonline.com | Solvent-free conditions, catalyst recyclability, reduced waste. tcichemicals.com |

| Solid-Supported Catalysts | Immobilization of acidic catalysts on solid supports like silica. mdpi.com | Easy separation and recovery, suitability for flow chemistry, reduced catalyst loading. |

| Biocatalysis | Employment of enzymes (e.g., lipases) for esterification. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Reduced solvent waste, lower environmental impact, simplified workup. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals, including this compound. researchgate.netmdpi.com Microreactors and flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially when handling reactive intermediates. mdpi.comnumberanalytics.comresearchgate.net

The synthesis of esters and the handling of reactive chloromethylating agents can be significantly improved using flow technology. acs.orggoflow.at Continuous flow reactors minimize the volume of hazardous material present at any given time, a crucial safety advantage. researchgate.net The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for rapid and efficient reactions that might be difficult to control in traditional batch reactors. mdpi.com This precise control is beneficial for optimizing the esterification of 4-chlorohexanoic acid and the subsequent introduction of the chloromethyl group.

Furthermore, automated synthesis platforms, often coupled with machine learning algorithms, can accelerate reaction optimization. d-nb.info These systems can autonomously vary reaction conditions to identify the optimal parameters for yield and purity, drastically reducing development time. d-nb.info For a multi-step process like the synthesis of this compound, an automated platform could efficiently explore the parameter space for both the esterification and chloromethylation steps, including downstream purification processes. d-nb.infoacs.org The combination of flow chemistry with these intelligent optimization systems represents a powerful paradigm for the on-demand and efficient synthesis of complex molecules. rsc.org

| Technology | Application to this compound | Benefits |

| Microreactors/Flow Chemistry | Continuous synthesis and purification. | Enhanced safety, improved heat/mass transfer, better control over reaction parameters, increased yield and purity. mdpi.comnumberanalytics.comresearchgate.net |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and optimization. | Rapid process development, reduced manual intervention, data-rich experimentation. acs.org |

| Machine Learning Integration | Self-optimization of reaction and separation processes. | Simultaneous optimization of multiple objectives (e.g., yield, purity, cost), faster convergence on optimal conditions. d-nb.info |

Exploitation in Novel Catalytic Systems and Method Development

The dual reactivity of this compound makes it an intriguing substrate for the development of novel catalytic methodologies. The presence of two electrophilic carbon centers—the chloromethyl carbon and the carbonyl carbon—opens avenues for selective transformations catalyzed by transition metals or organocatalysts.

Future research could focus on developing catalytic systems that selectively activate one of the chloro-groups. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, could potentially be applied to the C(sp³)-Cl bond of the chloromethyl group. beilstein-journals.org This would allow for the introduction of a wide range of aryl, vinyl, or amino substituents, creating a library of complex derivatives from a single, readily accessible building block. Similarly, cobalt-catalyzed cross-coupling reactions have shown promise with α-chloroalkyl esters and could be explored. dntb.gov.ua

Another area of interest is the development of catalysts for C-O bond formation or cleavage. beilstein-journals.orgnih.gov Lanthanide triflates, for instance, have been shown to catalyze both hydroalkoxylation (C-O bond formation) and the reverse retrohydroalkoxylation (C-O bond cleavage). nih.gov While typically applied to ethers, the principles could be extended to the ester group in this compound, potentially enabling novel rearrangement or transformation reactions under catalytic conditions. The development of methods for the retro-Claisen condensation of related ketoesters using catalysts like Amberlyst-15 or iron salts also points to innovative strategies for C-C bond cleavage and ester formation that could inspire new transformations. researchgate.net

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis

The unique structure of this compound provides significant opportunities for interdisciplinary research, particularly in materials science and chemical biology.

In materials science, the chloromethyl group serves as a reactive handle for grafting the molecule onto polymer backbones or surfaces. google.com This functionality can be exploited in polymer synthesis, where this compound could act as a functional monomer or an initiating/grafting agent in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP). nih.gov Copolymerization with monomers like methyl methacrylate (B99206) or styrene (B11656) could lead to the creation of functional polymers with pendant chloroalkyl and chloroacyl groups. ijcce.ac.ir These groups could then be post-functionalized to introduce specific properties, such as hydrophilicity, bio-conjugation sites, or cross-linking capabilities, leading to the development of novel coatings, resins, or degradable plastics. rsc.orggatech.edu

In the realm of chemical biology, the reactivity of the chloromethyl group makes it a candidate for use as a covalent probe to study protein function. The ester could be designed as a warhead that covalently modifies specific amino acid residues (like cysteine or histidine) in a protein's active site. The 4-chlorohexanoate portion could be modified to mimic a natural substrate or ligand, providing specificity. Such probes are invaluable tools for identifying and validating new drug targets.

Exploration of Unconventional Reactivity Modes and Pathways

Moving beyond traditional two-electron chemistry, the exploration of unconventional reactivity, such as radical and photochemical pathways, holds significant potential for discovering new transformations of this compound.

Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. acs.org The C-Cl bonds in this compound could be susceptible to reduction by an excited-state photocatalyst to generate radical intermediates. For instance, a chloromethyl radical could be formed, which could then participate in a variety of C-C or C-heteroatom bond-forming reactions, such as Minisci-type reactions with heteroarenes or additions to alkenes. acs.orgacs.org The generation of radicals from haloalkyl compounds via halogen atom transfer is a known process that could be applied here.

The study of the photochemical reactions of the ester itself is another promising direction. The degradation of related esters initiated by OH radicals or Cl atoms has been studied, revealing complex reaction pathways involving intermediate alkoxy radicals and bond cleavages. conicet.gov.ar Understanding these fundamental radical reactions could lead to the development of novel synthetic methods. For example, cobalt-catalyzed cyclopropanation reactions proceed via radical mechanisms and have been shown to tolerate chloromethyl groups, suggesting that this compound could be a substrate for creating functionalized cyclopropanes. nih.gov

The electrochemical synthesis or modification of esters also presents an unconventional approach. Electrochemical methods can drive reactions that are otherwise challenging and offer a green alternative by using electrons as traceless reagents. unibe.ch

| Research Area | Potential Application/Exploration |

| Photoredox Catalysis | Generation of radical intermediates from C-Cl bonds for novel C-C and C-heteroatom bond formations. acs.org |

| Direct Photochemistry | Investigation of photochemical transformations and rearrangements of the molecule upon UV irradiation. |

| Radical Chain Reactions | Use as a substrate in radical cyclizations, additions, or cross-coupling reactions. nih.gov |

| Electrochemistry | Electrochemical reduction or oxidation to trigger novel bond-forming or bond-cleaving pathways. unibe.ch |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Chloromethyl 4-chlorohexanoate with high yield and purity?

- Methodology :

- Esterification : React 4-chlorohexanoic acid with chloromethyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use fractional distillation under reduced pressure (40–60°C, 0.1–0.5 mmHg) to isolate the product. Confirm purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

- Critical Parameters : Maintain strict temperature control to avoid side reactions (e.g., hydrolysis). Use inert gas (N₂) to exclude moisture .

Q. Which analytical techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm molecular structure and assess chlorine substitution patterns.

- GC-MS : Quantify purity and detect impurities (e.g., residual starting materials).

- Infrared (IR) Spectroscopy : Identify ester (C=O stretch at ~1740 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. What safety protocols are essential when handling this compound?

- Precautions :

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may irritate the respiratory tract .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid contact with skin or eyes .

- Storage : Store in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) at 2–8°C. Keep away from oxidizing agents and heat sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for this compound synthesis?

- Approach :

- Kinetic Studies : Conduct time-resolved experiments to identify intermediates (e.g., using stopped-flow NMR or UV-Vis spectroscopy) .

- Isotopic Labeling : Use deuterated reagents to trace reaction pathways (e.g., DCl for acid-catalyzed steps) .

- Computational Modeling : Compare experimental data with density functional theory (DFT) simulations to validate proposed mechanisms .

- Case Study : Conflicting reports on SN1 vs. SN2 mechanisms can be addressed by analyzing solvent effects (polar aprotic vs. protic) on reaction rates .

Q. What strategies optimize the stability of this compound in long-term storage?

- Stabilization Methods :

- Additives : Incorporate radical scavengers (e.g., BHT at 0.01–0.1% w/w) to inhibit autoxidation .

- Moisture Control : Use molecular sieves (3Å) in storage containers to absorb residual water .

- Temperature : Stability testing under accelerated conditions (40°C/75% RH for 6 months) to predict shelf life .

Q. How to assess the carcinogenic potential of this compound using in vitro models?

- Protocol :

- Ames Test : Evaluate mutagenicity via bacterial reverse mutation assay (e.g., Salmonella typhimurium strains TA98 and TA100) .

- Mammalian Cell Assays : Use comet assay or micronucleus test in human lymphocytes to detect DNA damage .

- Dose-Response Analysis : Establish no-observed-adverse-effect level (NOAEL) and benchmark dose (BMD) using logarithmic concentration ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.